molecular formula C8H17ClN2O B2602269 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride CAS No. 1443624-48-3

1-(Piperidin-4-yl)azetidin-3-ol hydrochloride

Cat. No. B2602269
CAS RN: 1443624-48-3
M. Wt: 192.69
InChI Key: JSCXZOWUBFIUTE-UHFFFAOYSA-N
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Description

“1-(Piperidin-4-yl)azetidin-3-ol hydrochloride” is a chemical compound with the IUPAC name 1-(piperidin-4-yl)azetidin-3-ol hydrochloride . It has a molecular weight of 192.69 .


Molecular Structure Analysis

The InChI code for “1-(Piperidin-4-yl)azetidin-3-ol hydrochloride” is 1S/C8H16N2O.ClH/c11-8-5-10(6-8)7-1-3-9-4-2-7;/h7-9,11H,1-6H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-(Piperidin-4-yl)azetidin-3-ol hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

Donepezil Hydrochloride

Donepezil hydrochloride, a piperidine derivative, is utilized for treating mild-to-moderate Alzheimer’s disease. It demonstrates significant improvement in cognition, global function, and activities of daily living compared to placebo-treated patients. Donepezil has also shown potential therapeutic benefits for conditions beyond Alzheimer's, including vascular dementia and possibly other neurological conditions due to its acetylcholinesterase inhibitory action (Román & Rogers, 2004).

Arylpiperazine Derivatives

The pharmacology of arylpiperazine derivatives, including their metabolism and disposition, is crucial for their clinical application in treating depression, psychosis, or anxiety. These compounds undergo extensive pre-systemic and systemic metabolism, leading to a variety of effects related to serotonin receptor interactions. Understanding the metabolic pathways of these derivatives helps in predicting their behavior in the human body and potential drug interactions (Caccia, 2007).

Pharmacophoric Groups in Antipsychotic Agents

Research into arylcycloalkylamines, including phenyl piperidines and piperazines, highlights their significance as pharmacophoric groups in antipsychotic agents. These groups can improve the potency and selectivity of compounds for D2-like receptors, offering insights into the design of more effective therapeutic agents for psychiatric disorders (Sikazwe et al., 2009).

Synthesis of N-Heterocycles

The synthesis of N-heterocycles, such as piperidines, pyrrolidines, and azetidines, using chiral auxiliaries like tert-butanesulfinamide, highlights the methodological advances in accessing structurally diverse compounds. These compounds are key structural motifs in many natural products and therapeutically relevant molecules, suggesting a broad range of scientific applications in drug discovery (Philip et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed or inhaled, and may cause skin or eye irritation . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing thoroughly after handling .

Future Directions

Piperidine derivatives, such as “1-(Piperidin-4-yl)azetidin-3-ol hydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and also in alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-piperidin-4-ylazetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c11-8-5-10(6-8)7-1-3-9-4-2-7;/h7-9,11H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCXZOWUBFIUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC(C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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